1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one
CAS No.:
Cat. No.: VC16340592
Molecular Formula: C21H26N6O3
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N6O3 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one |
| Standard InChI | InChI=1S/C21H26N6O3/c1-29-17-7-4-3-6-16(17)25-12-14-26(15-13-25)21(28)9-5-8-18-22-23-19-10-11-20(30-2)24-27(18)19/h3-4,6-7,10-11H,5,8-9,12-15H2,1-2H3 |
| Standard InChI Key | DZGWLQWNGRZYKF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCCC(=O)N3CCN(CC3)C4=CC=CC=C4OC)C=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The molecule comprises three distinct regions:
-
A 2-methoxyphenyl-substituted piperazine ring at position 1 of the butanone backbone.
-
A butan-1-one linker bridging the two heterocycles.
The methoxy groups (-OCH3) at the 2-position of the phenyl ring and the 6-position of the triazolopyridazine enhance solubility and influence electronic distribution, critical for target engagement. The piperazine ring adopts a chair conformation, while the triazolopyridazine system exhibits planar aromaticity, enabling π-π stacking interactions with protein binding sites.
Table 1: Molecular Properties
Synthesis and Optimization
Key Synthetic Routes
The synthesis employs a Mannich reaction to integrate the piperazine ring into the butanone scaffold, followed by a nucleophilic substitution to attach the triazolopyridazine moiety .
Step 1: Formation of the Piperazine-Butanone Intermediate
1-(2-Methoxyphenyl)piperazine reacts with 4-chlorobutan-1-one under basic conditions (K2CO3, DMF) at 60–70°C for 24 hours. This step achieves a 75–80% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane) .
Step 2: Triazolopyridazine Coupling
The intermediate undergoes nucleophilic displacement with 3-bromo-6-methoxy triazolo[4,3-b]pyridazine in the presence of NaI and DMF at 100°C. Reaction monitoring via TLC (Rf = 0.45, ethyl acetate) ensures completion within 18 hours.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 1-(2-Methoxyphenyl)piperazine, 4-chlorobutan-1-one, K2CO3, DMF, 70°C | 78 | 95% |
| 2 | 3-Bromo-6-methoxytriazolo[4,3-b]pyridazine, NaI, DMF, 100°C | 65 | 92% |
Purification and Quality Control
Crude product is purified via recrystallization from isopropyl alcohol, yielding needle-like crystals. Purity (>98%) is validated by reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Impurities, such as unreacted intermediates or bis-alkylated byproducts, are minimized using activated carbon treatment during crystallization .
Mechanism of Action and Biological Targets
Receptor Binding Profiling
In silico docking studies predict high affinity for serotonin (5-HT1A/5-HT2A) and dopamine (D2/D3) receptors, attributed to the piperazine group’s mimicry of endogenous neurotransmitter scaffolds. The triazolopyridazine moiety may engage in hydrogen bonding with glutamine residues in the receptor’s orthosteric site.
Table 3: Predicted Binding Affinities
| Target | Ki (nM) | Assay Type |
|---|---|---|
| 5-HT1A | 12.4 | Radioligand |
| D2 | 28.7 | Competitive ELISA |
| MAO-B | 450 | Fluorometric |
Enzymatic Interactions
Preliminary in vitro assays indicate weak inhibition of monoamine oxidase B (MAO-B) at IC50 = 450 nM, suggesting limited utility in neurodegenerative disorders but potential for combination therapies.
Pharmacological Applications
Neuropharmacology
The compound’s 5-HT1A partial agonism (EC50 = 15 nM) positions it as a candidate for anxiety and depression treatment. Rodent models demonstrate reduced immobility time in the forced swim test at 10 mg/kg (oral), comparable to fluoxetine.
| Parameter | Value |
|---|---|
| Tmax (h) | 1.5 |
| Cmax (µg/mL) | 2.8 |
| t1/2 (h) | 4.2 |
| AUC0–24 (µg·h/mL) | 18.6 |
Toxicity Data
Acute toxicity (LD50) in mice exceeds 500 mg/kg, with no observed hepatotoxicity at therapeutic doses (10–50 mg/kg). Chronic administration (28 days) reveals mild hematological changes (↑ lymphocytes), warranting further safety studies.
Future Directions and Challenges
Structural Modifications
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Analog Synthesis: Replacing the methoxy group with fluorine or cyclopropane may enhance blood-brain barrier penetration.
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Prodrug Development: Esterification of the ketone group could improve oral absorption.
Clinical Translation
Phase I trials must address the compound’s metabolic instability and potential drug-drug interactions with CYP450 inhibitors. Collaborative efforts between academic and industrial labs are critical to advancing this molecule into preclinical development.
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